
3-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine; trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine; trifluoroacetic acid is a compound that combines the structural features of azetidine and dioxaborolane
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine typically involves the reaction of azetidine derivatives with dioxaborolane compounds. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boronic acid derivatives . The reaction conditions often include the use of bases such as potassium carbonate and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process would typically be carried out in reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the boronic ester group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions include boronic acids, reduced boronic esters, and substituted azetidine derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions.
Medicine: Investigated for its role in the synthesis of biologically active molecules and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The compound’s molecular targets and pathways are primarily related to its reactivity with other chemical species, enabling it to act as a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar boronic ester structure but with an aniline group instead of azetidine.
Methyl 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Contains a benzoate group instead of azetidine.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: Features a pyrazole ring instead of azetidine.
Uniqueness
3-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine is unique due to its combination of azetidine and dioxaborolane structures, which imparts distinct reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical reactivity and molecular interactions.
Propriétés
Formule moléculaire |
C12H21BF3NO4 |
|---|---|
Poids moléculaire |
311.11 g/mol |
Nom IUPAC |
3-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H20BNO2.C2HF3O2/c1-8(2)9(3,4)14-11(13-8)10(5)6-12-7-10;3-2(4,5)1(6)7/h12H,6-7H2,1-5H3;(H,6,7) |
Clé InChI |
YYKNADBIDWTQEJ-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2(CNC2)C.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Glycine, N-[[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B13592632.png)
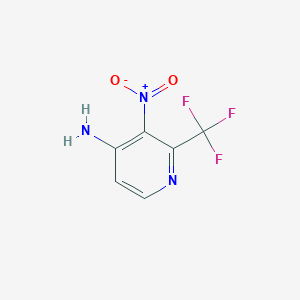
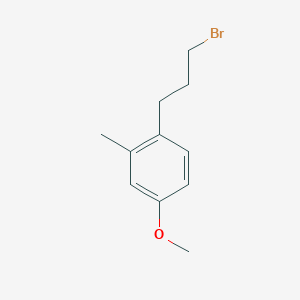

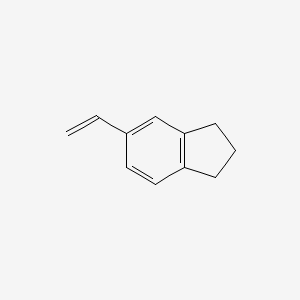
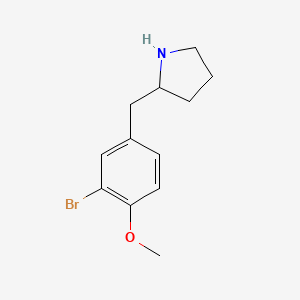

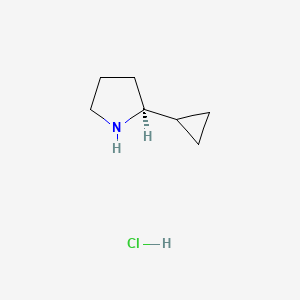

![tert-butyl N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]carbamate](/img/structure/B13592666.png)

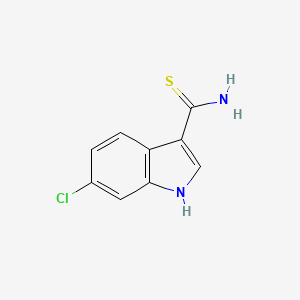
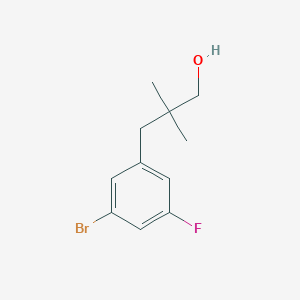
![6-Oxaspiro[3.4]octan-2-ol](/img/structure/B13592693.png)
